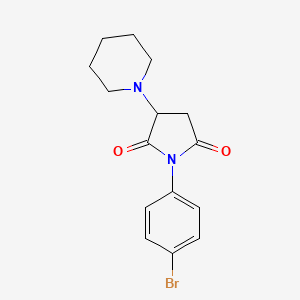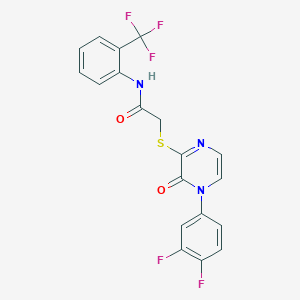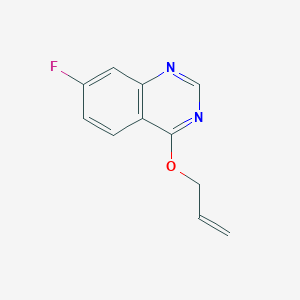![molecular formula C18H15N3O5 B2420654 methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate CAS No. 870604-54-9](/img/structure/B2420654.png)
methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a benzenecarboxylate group, which is a benzene ring attached to a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole ring and the benzenecarboxylate group. The methoxycarbonyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzimidazole ring might participate in aromatic substitution reactions, while the carboxylate group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar methoxycarbonyl and carboxylate groups might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Optimization
- Optimization of Synthesis : Jun (2006) explored the synthesis of 2-n-propyl-4-methyl-6-(methoxycarbonyl)-benzimidazole, using methyl 4-amino-3-methylbenzoate as the starting point. This study highlighted an optimized synthetic procedure with lower cost and higher yield, suggesting potential for large-scale manufacturing (Jun, 2006).
Biological Activity and Antineoplastic Potential
- Antineoplastic and Antifilarial Agents : A research by Ram et al. (1992) synthesized a series of compounds including methyl 5-carbamoyl-1H-benzimidazole-2-carbamates, demonstrating significant growth inhibition in L1210 cells and in vivo antifilarial activity. This points towards the potential application of these compounds in cancer and parasitic infection treatments (Ram et al., 1992).
Application in Heterocyclic System Synthesis
- Preparation of Heterocyclic Systems : Selič et al. (1997) prepared derivatives like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, which were used for synthesizing various heterocyclic systems. This shows the compound's utility in synthesizing complex organic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Catalytic Applications
- Catalysis in Methoxycarbonylation : Dahnum et al. (2019) explored the catalytic application of ZIF-7, a material containing benzimidazole, in the methoxycarbonylation of aniline. This study revealed its effectiveness as a catalyst, demonstrating a novel application in chemical synthesis (Dahnum et al., 2019).
Fluorescent Properties and Applications
- Fluorescent Properties : Rangnekar and Rajadhyaksha (1986) investigated the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, studying their fluorescent properties. This indicates the potential use of these compounds in applications requiring fluorescence, like imaging or diagnostics (Rangnekar & Rajadhyaksha, 1986).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-25-16(23)12-6-4-3-5-11(12)15(22)10-7-8-13-14(9-10)20-17(19-13)21-18(24)26-2/h3-9H,1-2H3,(H2,19,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTYAJJUJSKINW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)
![N-(4-methoxyphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2420573.png)
![2-(4-Chlorophenyl)-7,7-dimethyl-6,8-dihydroimidazo[2,1-b][1,3]benzothiazol-5-one](/img/structure/B2420574.png)
![N-(3-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2420576.png)

![2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid](/img/structure/B2420578.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2420581.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide](/img/structure/B2420582.png)

![4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid](/img/structure/B2420585.png)
![N,N'-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B2420586.png)
